molecular formula C9H17NO B13637110 1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine

1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine

Cat. No.: B13637110
M. Wt: 155.24 g/mol
InChI Key: FGZFNQLYYXQMSU-UHFFFAOYSA-N
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Description

1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine is an organic compound with a unique structure that combines a cyclopropane ring with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine typically involves the reaction of tetrahydropyran derivatives with cyclopropane intermediates. One common method involves the use of tetrahydropyran-4-methanol as a starting material, which is then reacted with cyclopropanecarboxylic acid derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a tetrahydropyran moiety. This structural feature imparts specific chemical properties and reactivity, making it valuable for various applications in synthesis and research.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(oxan-4-ylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C9H17NO/c10-9(3-4-9)7-8-1-5-11-6-2-8/h8H,1-7,10H2

InChI Key

FGZFNQLYYXQMSU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC2(CC2)N

Origin of Product

United States

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